methyl N-{[7-fluoro-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}-beta-alaninate
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Overview
Description
Methyl N-{[7-fluoro-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}-beta-alaninate is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of fluorine and pyridine rings in its structure enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[7-fluoro-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}-beta-alaninate typically involves multi-step organic reactions. One common method includes the condensation of 7-fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid with beta-alanine methyl ester in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in anhydrous conditions using solvents like dichloromethane or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps such as crystallization or chromatography are optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl N-{[7-fluoro-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}-beta-alaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or pyridine ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Methyl N-{[7-fluoro-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}-beta-alaninate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer and bacterial infections.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl N-{[7-fluoro-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}-beta-alaninate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorine atom and pyridine ring enhances its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 7-fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid
- Methyl 7-fluoroquinoline-4-carboxylate
- Beta-alanine methyl ester
Uniqueness
Methyl N-{[7-fluoro-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}-beta-alaninate is unique due to its specific combination of functional groups, which confer enhanced biological activity and chemical stability. The presence of the beta-alanine moiety also provides additional sites for further chemical modifications.
Properties
Molecular Formula |
C19H16FN3O3 |
---|---|
Molecular Weight |
353.3 g/mol |
IUPAC Name |
methyl 3-[(7-fluoro-2-pyridin-2-ylquinoline-4-carbonyl)amino]propanoate |
InChI |
InChI=1S/C19H16FN3O3/c1-26-18(24)7-9-22-19(25)14-11-17(15-4-2-3-8-21-15)23-16-10-12(20)5-6-13(14)16/h2-6,8,10-11H,7,9H2,1H3,(H,22,25) |
InChI Key |
BHYHNKGXKRVIEC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC(=O)C1=CC(=NC2=C1C=CC(=C2)F)C3=CC=CC=N3 |
Origin of Product |
United States |
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